molecular formula C17H24N2O2 B14958766 1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide

1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide

Cat. No.: B14958766
M. Wt: 288.4 g/mol
InChI Key: TXBUWXHSKKPPCR-UHFFFAOYSA-N
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Description

1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide is an organic compound that belongs to the class of benzoylpiperidines This compound is characterized by a piperidine ring substituted at the 1-position with a 4-methylbenzoyl group and at the 4-position with a propylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide typically involves the following steps:

    Formation of 4-methylbenzoyl chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride.

    Acylation of piperidine: The 4-methylbenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(4-methylbenzoyl)piperidine.

    Introduction of the propylcarboxamide group: The final step involves the reaction of 1-(4-methylbenzoyl)piperidine with propylamine to introduce the propylcarboxamide group at the 4-position of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to produce a physiological response.

Comparison with Similar Compounds

1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide can be compared with other similar compounds such as:

    1-benzoylpiperidine: Lacks the 4-methyl and propylcarboxamide groups, making it less complex.

    N-(4-methylbenzoyl)-4-benzylpiperidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-(4-methylbenzoyl)-N-propylpiperidine-4-carboxamide

InChI

InChI=1S/C17H24N2O2/c1-3-10-18-16(20)14-8-11-19(12-9-14)17(21)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H,18,20)

InChI Key

TXBUWXHSKKPPCR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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